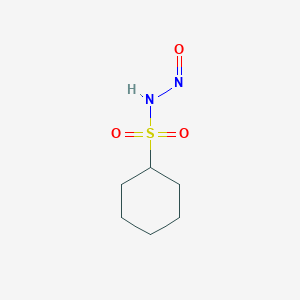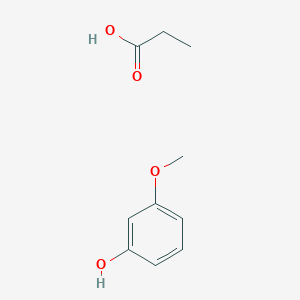
Azane;formaldehyde;2-methyloxirane;oxirane;phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol is a complex polymeric compound. This compound is formed through the polymerization of formaldehyde with ammonia, methyloxirane (also known as propylene oxide), oxirane (commonly known as ethylene oxide), and phenol. The resulting polymer exhibits unique properties due to the combination of these monomers, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol involves several steps:
Polymerization of Formaldehyde and Phenol: Formaldehyde reacts with phenol under acidic or basic conditions to form phenol-formaldehyde resins. Under acidic conditions, the reaction forms novolac resins, which are linear polymers. .
Incorporation of Ammonia: Ammonia can react with formaldehyde to form hexamethylenetetramine, which can further react with phenol-formaldehyde resins to introduce nitrogen into the polymer structure.
Addition of Methyloxirane and Oxirane: Methyloxirane and oxirane can be added to the polymerization mixture to introduce epoxy groups into the polymer.
Industrial Production Methods
Industrial production of this polymer involves large-scale reactors where the monomers are mixed under controlled temperature and pH conditions. The reaction is typically carried out in a solvent such as water or an organic solvent to facilitate the polymerization process. The resulting polymer is then purified and processed into the desired form, such as powders, granules, or resins .
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups of formaldehyde, converting them into alcohols.
Substitution: The polymer can undergo substitution reactions, where hydrogen atoms on the phenol rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Alcohols.
Substitution Products: Halogenated phenols, alkylated phenols.
科学的研究の応用
Formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Medicine: Utilized in the development of drug delivery systems and as a component in certain medical adhesives.
Industry: Applied in the production of coatings, adhesives, and insulating materials.
作用機序
The mechanism of action of this polymer involves several pathways:
Cross-Linking: The polymer can form cross-links between different polymer chains, enhancing its mechanical strength and thermal stability.
Epoxy Reactions: The epoxy groups introduced by methyloxirane and oxirane can react with various nucleophiles, leading to the formation of new chemical bonds.
Amine Reactions: The amine groups from ammonia can participate in hydrogen bonding and other interactions, affecting the polymer’s properties.
類似化合物との比較
Similar Compounds
Phenol-Formaldehyde Resin: Similar in structure but lacks the additional functional groups introduced by ammonia, methyloxirane, and oxirane.
Urea-Formaldehyde Resin: Contains urea instead of ammonia and lacks the epoxy groups.
Melamine-Formaldehyde Resin: Contains melamine instead of ammonia and has different cross-linking properties.
Uniqueness
The uniqueness of formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol lies in its combination of functional groups, which impart unique mechanical, thermal, and chemical properties.
特性
CAS番号 |
68391-34-4 |
|---|---|
分子式 |
C12H21NO4 |
分子量 |
243.30 g/mol |
IUPAC名 |
azane;formaldehyde;2-methyloxirane;oxirane;phenol |
InChI |
InChI=1S/C6H6O.C3H6O.C2H4O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1;1-2;/h1-5,7H;3H,2H2,1H3;1-2H2;1H2;1H3 |
InChIキー |
JANNXZSEFUBLRQ-UHFFFAOYSA-N |
正規SMILES |
CC1CO1.C=O.C1CO1.C1=CC=C(C=C1)O.N |
関連するCAS |
68391-34-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)






![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)



![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

